1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, commonly known as Penbutolol, is a synthetic compound classified as a beta-blocker. Its molecular formula is C18H30ClNO2, and it features a tert-butylamino group attached to a propanol backbone, with a cyclopentylphenoxy moiety. This structure contributes to its pharmacological properties, primarily in cardiovascular applications. The compound is characterized by its low solubility in water and moderate lipophilicity, which influences its absorption and distribution in biological systems .
Penbutolol exhibits significant biological activity as a non-selective beta-adrenergic antagonist. It is primarily used in the treatment of hypertension and certain cardiac conditions. The mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Additionally, it has been shown to possess antiarrhythmic properties and can reduce intraocular pressure, making it useful in treating glaucoma .
The synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol typically involves several steps:
Penbutolol is primarily applied in:
Studies have demonstrated that Penbutolol interacts with various biological systems:
Several compounds share structural or functional similarities with Penbutolol. Here are a few notable examples:
Compound Name | Structure Overview | Unique Features |
---|---|---|
Propranolol | Non-selective beta-blocker | Lipophilic; used for anxiety disorders |
Atenolol | Selective beta-1 blocker | More cardioselective; fewer side effects |
Metoprolol | Selective beta-1 blocker | Extended half-life; used for heart failure |
Bisoprolol | Cardioselective beta-blocker | Long duration of action; less sedation |
Penbutolol's unique combination of structural features—such as the tert-butylamino group and cyclopentylphenoxy moiety—distinguishes it from these similar compounds. Its dual action on both types of adrenergic receptors provides specific therapeutic advantages in treating cardiovascular diseases while also offering potential applications in other medical fields like ophthalmology .
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol possesses a molecular formula of C18H29NO2 with a molecular weight of 291.42836 Da. The compound exhibits distinctive physical and chemical properties that reflect its complex structural architecture. The melting point ranges from 55-75°C, while the predicted boiling point reaches 438.2±40.0°C. The density is calculated at 1.030±0.06 g/cm³, and the compound demonstrates a predicted pKa value of 13.90±0.20.
The structural complexity of this molecule arises from the presence of multiple functional groups that contribute to its pharmacological activity. The compound features a secondary alcohol functionality at the 2-position of the propanol chain, a tert-butylamino group providing basicity and receptor binding capabilities, and a cyclopentyl-substituted phenoxy moiety that enhances lipophilicity and membrane permeability. The stereochemistry at the secondary alcohol center is crucial for biological activity, with the S-enantiomer demonstrating superior pharmacological properties compared to the R-enantiomer.
Metabolic studies have revealed that penbutolol undergoes extensive biotransformation in the liver through hydroxylation and glucuroconjugation pathways. The primary metabolites include penbutolol 2-glucuronide, 4'-hydroxy-penbutolol 2-glucuronide, 4'-hydroxy-penbutolol 4'-sulfate, and 1''-dehydropenbutolol 2-glucuronide. These metabolites have been successfully isolated from patient urine samples and characterized using advanced spectroscopic techniques including 1H-NMR and mass spectrometry.